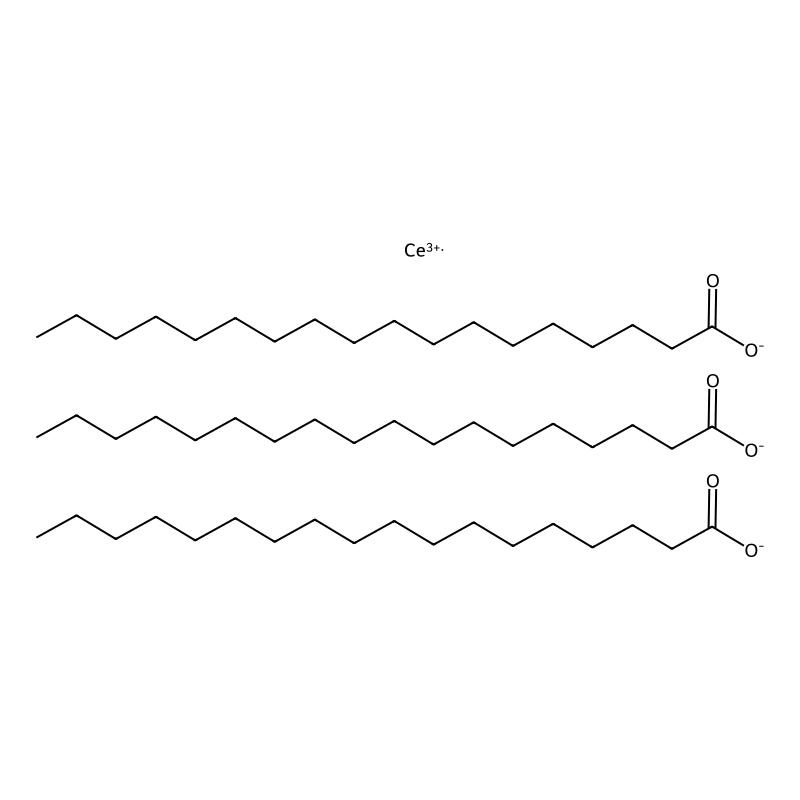Cerium stearate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Corrosion Protection:
Cerium stearate exhibits interesting properties for corrosion protection. Studies have shown its ability to form superhydrophobic coatings on aluminum surfaces like anodized AA 2024-T3 []. These coatings repel water effectively, hindering the formation of a corrosive electrolyte and protecting the underlying metal. Additionally, the self-healing nature of cerium stearate allows it to release cerium (Ce³⁺) ions when scratched, further promoting corrosion resistance []. This research suggests cerium stearate could be a potential green alternative to traditional chromate-based conversion coatings, which pose environmental concerns.
Biomedical Applications:
Cerium stearate has been investigated for its potential biological properties. Some studies suggest it may exhibit antioxidant, anti-inflammatory, and anti-apoptotic effects []. Additionally, it has been shown to have immunomodulatory effects, potentially stimulating the production of cytokines and growth factors []. However, further research is needed to fully understand these potential benefits and their practical applications.
Cerium stearate is a chemical compound with the formula . It is classified as a metallic soap, formed from the reaction of cerium ions with stearic acid. The compound appears as a white powder or pellets and has a melting point ranging from 120 to 124 °C. Cerium stearate exhibits unique properties due to its amphiphilic nature, which combines hydrophilic and hydrophobic characteristics, making it useful in various applications including corrosion protection and as a heat stabilizer in polymers .
The mechanism of action of cerium stearate depends on its application. Here are two potential mechanisms:
- Free Radical Scavenging: Cerium can exist in multiple oxidation states (Ce³⁺ and Ce⁴⁺). Cerium stearate might act as an antioxidant by donating an electron from Ce³⁺ to free radicals, neutralizing them and preventing oxidative damage.
- Water Repellency: The long hydrocarbon chains of cerium stearate can create a water-repellent layer on surfaces. This property is utilized in corrosion protection coatings.
- Reaction with Stearic Acid:This reaction occurs at elevated temperatures (100-200 °C) in an inert atmosphere.
- Reaction with Potassium Stearate:This aqueous reaction also yields cerium stearate along with potassium nitrate.
Cerium stearate can also react with acids and bases, forming cerium hydroxide or other cerium salts depending on the conditions
Cerium stearate can be synthesized through various methods: Both methods require precise control over temperature and concentration to ensure purity and yield of the desired product .
Cerium stearate is utilized in several fields:
- Corrosion Protection: It forms superhydrophobic coatings that enhance corrosion resistance on metals such as aluminum .
- Heat Stabilizer: In polymer formulations, it acts as a stabilizer, improving thermal stability and processing characteristics .
- Cosmetics: Due to its emulsifying properties, cerium stearate is used in various cosmetic formulations .
Studies on the interactions of cerium stearate focus on its role in corrosion protection and its biological effects. For instance, when applied as a coating, it can significantly enhance the hydrophobicity of surfaces, which is critical for preventing corrosion in metal substrates . Additionally, its biological interactions suggest it may modulate immune responses or exert protective effects against oxidative stress.
Cerium stearate shares similarities with several other compounds, particularly within the category of metal soaps. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Calcium Stearate | Commonly used as a lubricant and emulsifier | |
| Zinc Stearate | Used in rubber manufacturing as a release agent | |
| Barium Stearate | Acts as a heat stabilizer in plastics | |
| Magnesium Stearate | Commonly used as a lubricant in pharmaceutical formulations |
Uniqueness of Cerium Stearate
Cerium stearate is unique among these compounds due to its dual functionality as both a corrosion inhibitor and a potential therapeutic agent. Its ability to form superhydrophobic coatings distinguishes it from other metal soaps that primarily serve as lubricants or stabilizers without significant protective properties against environmental factors.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
10119-53-6








